molecular formula C6H10F3NO2 B12356618 4-(Aminomethyl)-5,5,5-trifluoropentanoic acid

4-(Aminomethyl)-5,5,5-trifluoropentanoic acid

Cat. No.: B12356618
M. Wt: 185.14 g/mol
InChI Key: AERPGFVGUBZEGI-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-5,5,5-trifluoropentanoic acid is a fluorinated amino acid derivative. This compound is of interest due to its unique structural features, which include a trifluoromethyl group and an aminomethyl group. These features impart distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reductive amination of 5,5,5-trifluoropentanoic acid with formaldehyde and ammonia or an amine under catalytic hydrogenation conditions . This process can be carried out using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may include crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-5,5,5-trifluoropentanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can react with the trifluoromethyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes .

Scientific Research Applications

4-(Aminomethyl)-5,5,5-trifluoropentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-5,5,5-trifluoropentanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, while the aminomethyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: Another amino acid derivative with an aminomethyl group but lacks the trifluoromethyl group.

    5,5,5-Trifluoroleucine: A fluorinated amino acid similar in structure but with a different side chain.

Uniqueness

4-(Aminomethyl)-5,5,5-trifluoropentanoic acid is unique due to the presence of both the trifluoromethyl and aminomethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications .

Properties

Molecular Formula

C6H10F3NO2

Molecular Weight

185.14 g/mol

IUPAC Name

4-(aminomethyl)-5,5,5-trifluoropentanoic acid

InChI

InChI=1S/C6H10F3NO2/c7-6(8,9)4(3-10)1-2-5(11)12/h4H,1-3,10H2,(H,11,12)

InChI Key

AERPGFVGUBZEGI-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)C(CN)C(F)(F)F

Origin of Product

United States

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